1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one
Overview
Description
“1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one” is a chemical compound . It has been used in the synthesis of new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework .
Synthesis Analysis
The synthesis of related compounds was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yielded N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .
Molecular Structure Analysis
The structures of the synthesized derivatives were confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS .
Chemical Reactions Analysis
The progress of the reaction was monitored by TLC technique till a single spot was observed .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported. For example, one of the synthesized compounds was an amorphous powder with a yield of 80%, melting point of 114-115 °C, and a molecular weight of 452 g/mol .
Scientific Research Applications
Anti-Diabetic Potential
Research has explored derivatives of 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one for their potential as anti-diabetic agents. A series of compounds synthesized from 2,3-dihydro-1,4-benzodioxin-6-amine demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting potential therapeutic applications in type-2 diabetes (Abbasi et al., 2023).
Anticonvulsant Activity
Compounds based on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic Acid were found to have anticonvulsant activity. These findings open up avenues for developing new anticonvulsant medications (Arustamyan et al., 2019).
Antibacterial and Antifungal Agents
Derivatives of 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one have been synthesized and evaluated for their antibacterial and antifungal properties. Certain compounds in this class have shown promising results as potential antimicrobial agents, particularly against specific bacterial and fungal strains (Abbasi et al., 2020).
Anti-Inflammatory and Lipoxygenase Inhibitory Properties
Research indicates that certain N-substituted derivatives of 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one possess anti-inflammatory properties and are effective inhibitors of lipoxygenase, an enzyme associated with inflammatory processes. This suggests their potential application in treating inflammatory diseases (Abbasi et al., 2017).
Enzyme Inhibition for Alzheimer's and Diabetes
Compounds derived from 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one have been investigated for their enzyme inhibition properties, particularly concerning Alzheimer's disease and type-2 diabetes. These molecules have shown moderate inhibitory potential against key enzymes relevant to these diseases, offering a foundation for developing new therapeutic agents (Abbasi et al., 2019).
Safety And Hazards
While specific safety and hazard information for “1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one” is not available, it’s worth noting that most of the new molecules synthesized in related studies were found to be mildly cytotoxic . Therefore, they might be used as safe antibacterial agents .
properties
IUPAC Name |
1-(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-3-10(14)8-6-11-12(7-9(8)13)16-5-4-15-11/h6-7H,2-5,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWOJWLEQYQHCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C1N)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387850 | |
Record name | 1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one | |
CAS RN |
444111-26-6 | |
Record name | 1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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